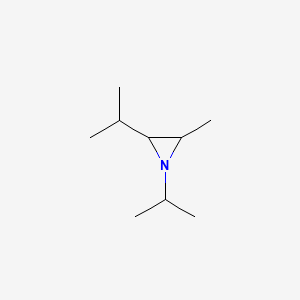
1,2-Diisopropyl-3-methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diisopropyl-3-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy due to the small ring size, making them highly reactive and valuable intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the cyclization of amino alcohols or amino halides under basic conditions .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the cleavage of the aziridine ring by nucleophiles such as amines, alcohols, or thiols, leading to the formation of open-chain amines.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: The nitrogen atom in aziridines can participate in substitution reactions, where the aziridine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.
Aziridine N-Oxides: Formed through oxidation.
Substituted Aziridines: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Diisopropyl-3-methylaziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine:
Azetidine: A four-membered ring compound with one nitrogen atom, less strained than aziridines.
Uniqueness of 1,2-Diisopropyl-3-methylaziridine
This compound is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of isopropyl groups and a methyl group on the aziridine ring can affect the compound’s steric and electronic properties, making it distinct from other aziridines and potentially more suitable for certain applications .
Propiedades
Número CAS |
6124-84-1 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
2-methyl-1,3-di(propan-2-yl)aziridine |
InChI |
InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3 |
Clave InChI |
ANQWPSVUXKSOOT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
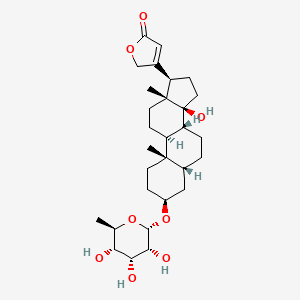
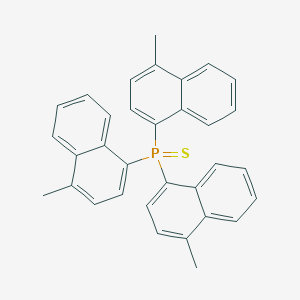
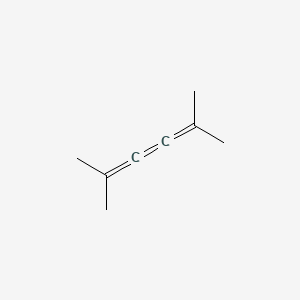

![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
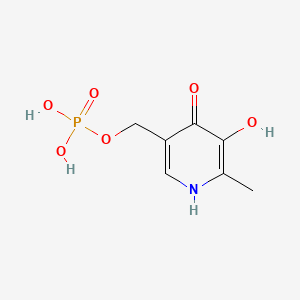
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
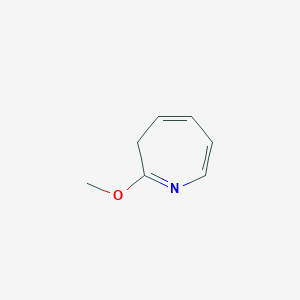

![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
